molecular formula C14H7F3N4 B8579274 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72851-20-8

7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B8579274
Key on ui cas rn: 72851-20-8
M. Wt: 288.23 g/mol
InChI Key: NQUBBTRUCLIRBR-UHFFFAOYSA-N
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Patent
US04236005

Procedure details

A mixture of 0.95 g. of 3-bromo-7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine, 0.45 g. cuprous cyanide and 25 ml. of dimethylformamide is refluxed for 16 hours. Evaporation of the reaction mixture gave a residue which was triturated with methylene chloride. The methylene chloride solution is passed through a short column of hydrous magnesium silicate. The effluent is collected and refluxed on a steam bath with gradual addition of n-hexane and the desired nitrile crystallized from solution, m.p. 141°-143° C.
Name
3-bromo-7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]2[C:10]([C:11]3[CH:12]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:15][CH:16]=3)=[CH:9][CH:8]=[N:7][C:6]=12.[CH3:21][N:22](C)C=O>>[F:18][C:17]([F:20])([F:19])[C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([C:10]2[N:5]3[N:4]=[CH:3][C:2]([C:21]#[N:22])=[C:6]3[N:7]=[CH:8][CH:9]=2)[CH:12]=1

Inputs

Step One
Name
3-bromo-7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN2C1N=CC=C2C=2C=C(C=CC2)C(F)(F)F
Step Two
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.95 g
CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was triturated with methylene chloride
CUSTOM
Type
CUSTOM
Details
The effluent is collected
TEMPERATURE
Type
TEMPERATURE
Details
refluxed on a steam bath with gradual addition of n-hexane
CUSTOM
Type
CUSTOM
Details
the desired nitrile crystallized from solution, m.p. 141°-143° C.

Outcomes

Product
Name
Type
Smiles
FC(C1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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